molecular formula C10H13NO2 B13790353 1-Amino-6-methoxy-indan-2-OL CAS No. 831191-90-3

1-Amino-6-methoxy-indan-2-OL

Cat. No.: B13790353
CAS No.: 831191-90-3
M. Wt: 179.22 g/mol
InChI Key: QNHXWMIKFFEMIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-6-methoxy-indan-2-OL is an organic compound belonging to the indan family. Indans are bicyclic compounds consisting of a benzene ring fused to a cyclopentane ring. The presence of an amino group at the first position and a methoxy group at the sixth position, along with a hydroxyl group at the second position, makes this compound unique. It is of interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-6-methoxy-indan-2-OL can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 6-methoxy-2-indanone, the compound can be synthesized through a series of steps including reduction, amination, and hydroxylation .

Industrial Production Methods: Industrial production often involves optimizing these synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-6-methoxy-indan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde under specific conditions.

    Reduction: The amino group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 1-amino-6-methoxy-indan-2-one, while reduction may produce 1-amino-6-methoxy-indan-2-amine.

Scientific Research Applications

1-Amino-6-methoxy-indan-2-OL has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Amino-6-methoxy-indan-2-OL exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the methoxy and hydroxyl groups can participate in various chemical interactions. These interactions can modulate the activity of the target molecules, leading to specific biological or chemical effects .

Comparison with Similar Compounds

Uniqueness: 1-Amino-6-methoxy-indan-2-OL is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

831191-90-3

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

1-amino-6-methoxy-2,3-dihydro-1H-inden-2-ol

InChI

InChI=1S/C10H13NO2/c1-13-7-3-2-6-4-9(12)10(11)8(6)5-7/h2-3,5,9-10,12H,4,11H2,1H3

InChI Key

QNHXWMIKFFEMIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CC(C2N)O)C=C1

Origin of Product

United States

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